Activity Against Rifampicin-Resistant S. aureus: Class-Level MIC Advantage Over First-Generation Oximes
The parent patent for O-substituted 3-formylrifamycin SV oximes reports that representative compounds of the invention inhibit the growth of a rifampicin-resistant Staphylococcus aureus Tour strain at concentrations ranging from 1 to 5 µg/mL [1]. This stands in marked contrast to the earlier oxime (R = H), O-methyl, and O-morpholinoethyl derivatives, which were described as having 'practically no effect against bacteria which had become resistant to the other rifamycins, namely... rifampicin' [2]. Although the specific MIC for the O-geranyl oxime is not individually tabulated in the available excerpt, the patent explicitly includes alkenyl-substituted oximes within the claimed scope and attributes this anti-resistant activity to the presence of a substituent of at least two carbon atoms on the oxime oxygen [3].
| Evidence Dimension | In vitro growth inhibition of rifampicin-resistant S. aureus |
|---|---|
| Target Compound Data | O-geranyl oxime: not individually reported; class range = 1–5 µg/mL |
| Comparator Or Baseline | O-methyl oxime / O-morpholinoethyl oxime: 'practically no effect' against rifampicin-resistant strains |
| Quantified Difference | Qualitative shift from 'no effect' to measurable inhibition (class-level); quantitative difference cannot be precisely assigned to the geranyl derivative alone. |
| Conditions | In vitro broth dilution assay; Staphylococcus aureus Tour strain resistant to rifampicin |
Why This Matters
For procurement decisions targeting anti-resistant screening programs, this class-level evidence indicates that the O-geranyl derivative belongs to a sub-series with a documented ability to overcome a key resistance liability that invalidates the use of simpler oxime derivatives.
- [1] US3933800A, col. 1, lines 32–37. View Source
- [2] US3933800A, col. 1, lines 18–22. View Source
- [3] US3933800A, claim 1 and col. 1, lines 28–31. View Source
